3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
Description
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is a heterocyclic compound that features an imidazole ring fused with a benzonitrile moiety
Properties
IUPAC Name |
3-(4-methyl-2-oxo-1H-imidazol-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-8-7-13-11(15)14(8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVTYLTTCAYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole with benzonitrile in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group may also play a role in binding to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
- 3-(5-chloro-3-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
Uniqueness
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at the 5-position of the imidazole ring can affect its electronic properties and steric interactions .
Biological Activity
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is a compound that has garnered interest in recent years due to its potential biological activities. This article explores its synthesis, structural characteristics, and the biological implications based on available research findings.
Structural Characteristics
The molecular formula of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is . The compound features an imidazole ring fused with a benzonitrile moiety, which is significant for its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 199.21 g/mol |
| SMILES | CC1=CNC(=O)N1C2=CC=CC(=C2)C#N |
| InChI | InChI=1S/C11H9N3O/c1-8-7... |
Synthesis and Derivatives
Research indicates that compounds with similar scaffolds can be synthesized through various methods, including multi-component reactions. The synthesis of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile can involve the reaction of appropriate precursors followed by cyclization processes. For instance, the Ugi reaction has been explored for generating diverse derivatives that maintain the core imidazole structure while allowing for functional group modifications .
Anticancer Properties
Recent studies have suggested that compounds containing imidazole rings exhibit significant anticancer properties. For example, derivatives of imidazole have been shown to inhibit various cancer cell lines by interfering with cell proliferation pathways. A study highlighted that certain imidazole derivatives could inhibit the growth of melanoma cells effectively . While specific data on 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is limited, its structural analogs suggest potential anticancer activity.
Enzyme Inhibition
The compound's structure indicates potential interactions with key enzymes involved in cancer progression and inflammation. For instance, imidazole-containing compounds have been identified as inhibitors of topoisomerase II and other critical enzymes . These interactions could lead to therapeutic applications in treating diseases characterized by uncontrolled cell growth.
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of imidazole derivatives. Research has shown that certain compounds can enhance immune responses by modulating pathways such as PD-1/PD-L1 interactions. This pathway is crucial in cancer immunotherapy, where blocking PD-L1 can enhance T-cell activity against tumors . Although specific studies on 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile are sparse, its structural features suggest it may exhibit similar properties.
Case Studies and Research Findings
Several studies have investigated related compounds with promising results:
- Topoisomerase II Inhibition : A derivative demonstrated significant inhibition of topoisomerase II activity in vitro, leading to apoptosis in cancer cells .
- Immunotherapy Applications : Research has indicated that imidazole derivatives can act as effective immunomodulators by enhancing T-cell responses against tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
